2-Propyl-4,7-dihydro-1,3-dioxepine

Description

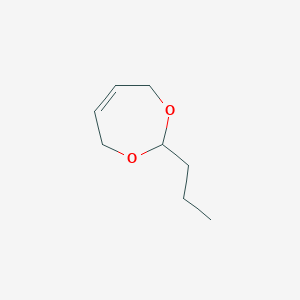

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-4,7-dihydro-1,3-dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-5-8-9-6-3-4-7-10-8/h3-4,8H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTBWJOYERVBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OCC=CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293875 | |

| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-34-5 | |

| Record name | NSC92757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propyl 4,7 Dihydro 1,3 Dioxepine and Its Derivatives

Established Synthetic Pathways for Dihydro-1,3-dioxepines

The formation of the 4,7-dihydro-1,3-dioxepine (B1329520) ring system can be achieved through several established synthetic strategies. These methods typically involve the formation of a seven-membered cyclic acetal (B89532) from appropriate precursors.

The most direct method for forming the 4,7-dihydro-1,3-dioxepine core is the acid-catalyzed cyclization of a diol with an aldehyde or ketone. google.commdpi.com This reaction is a classic example of acetal formation, where a molecule containing two hydroxyl groups reacts with a carbonyl compound to form a cyclic acetal. google.com For the synthesis of 4,7-dihydro-1,3-dioxepines, the key precursor is cis-2-butene-1,4-diol (B44940).

The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of the diol. mdpi.com This is followed by the elimination of a water molecule and a subsequent intramolecular attack by the second hydroxyl group to close the seven-membered ring. mdpi.com The use of a Dean-Stark trap is common to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the acetal product. nih.gov

A variety of acidic catalysts can be employed, with p-toluenesulfonic acid being a common choice. nih.govprepchem.com The reaction is typically carried out in a non-polar solvent like toluene (B28343) or cyclohexane (B81311) to facilitate the azeotropic removal of water. nih.govprepchem.com

Table 1: Examples of Acid-Catalyzed Cyclization for Dihydro-1,3-dioxepine Synthesis

| Aldehyde/Ketone | Diol | Catalyst | Solvent | Product | Yield |

| 2-Ethyl-butanal | cis-2-Butene-1,4-diol | p-Toluenesulfonic acid | Cyclohexane | 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin nih.gov | 86% nih.gov |

| n-Butanal | Hex-3-ene-2,5-diol (B8782109) | p-Toluenesulfonic acid | Toluene | 2-propyl-4,7-dimethyl-4,7-dihydro-1,3-dioxepin prepchem.com | 80% prepchem.com |

While not a direct route to 2-Propyl-4,7-dihydro-1,3-dioxepine, the reaction of dichlorocarbene (B158193) with cyclic ethers can serve as a pathway to expand the ring system, which could then be further elaborated into the desired dioxepine. Dichlorocarbene (CCl₂) is a highly reactive intermediate that can be generated from chloroform (B151607) and a strong base, such as potassium tert-butoxide or sodium hydroxide, often with the aid of a phase-transfer catalyst. wikipedia.org

The primary reaction of dichlorocarbene is its addition to double bonds to form geminal dichlorocyclopropanes. wikipedia.org However, its insertion into C-H bonds or its reaction with heteroatoms can also occur. The synthesis of a 1,3-dioxepine ring using dichlorocarbene could be envisioned through a multi-step sequence starting from a smaller cyclic ether, such as a dihydrofuran. The initial step would likely involve the formation of a dichlorocyclopropane adduct, which would then require subsequent ring-opening and functional group manipulation to arrive at the seven-membered dioxepine structure. This approach is generally less direct than cyclization methods.

Orthoesters are versatile intermediates in organic synthesis and can be used to construct acetal-containing structures. A novel synthesis of an orthoester derivative of 4,5-epoxymorphinan highlights a potential strategy. google.com In this specific case, a dithiane-substituted diol was treated with trimethyl orthoformate in the presence of a copper(II) oxide/copper(II) chloride catalyst system to yield an unexpected orthoester derivative. google.com

This type of transformation, if adapted, could provide a route to this compound. The synthesis would conceptually involve the reaction of cis-2-butene-1,4-diol with an orthoester derived from butanal, such as tributyl orthoformate, under acidic conditions. The transesterification and subsequent cyclization would lead to the desired dioxepine. This method offers an alternative to the direct acetalization and may be advantageous in cases where the aldehyde is sensitive to the reaction conditions.

The reaction of ethylene (B1197577) oxide with bromoalkanes is a known method for forming carbon-carbon and carbon-oxygen bonds. Ethylene oxide is a reactive electrophile that readily undergoes ring-opening reactions with nucleophiles. nih.gov For instance, ethylene oxide reacts with hydrobromic acid to produce 2-bromoethanol. nih.gov

To synthesize a precursor for this compound, one could envision a pathway starting with the reaction of a suitable bromoalkane with a precursor that contains the core structure of cis-2-butene-1,4-diol. A more plausible, though multi-step, approach would involve the synthesis of 1,3-propanediol (B51772) derivatives from ethylene oxide and syngas, which can then be further functionalized. nih.gov A patent describes the conversion of ethylene oxide to 1,3-propanediol using a bimetallic catalyst. nih.gov This diol could then be dehydrated to form an unsaturated diol, a precursor for the dioxepine ring. However, this is a circuitous route and not a direct reaction of a bromoalkane with ethylene oxide to form the dioxepine backbone.

The general and most practical method for constructing the this compound ring is the direct condensation of cis-2-butene-1,4-diol with butyraldehyde (B50154) (butanal). google.com This reaction follows the principles of cyclic acetal formation described in section 2.1.1.

The synthesis involves refluxing a mixture of cis-2-butene-1,4-diol and butyraldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene or cyclohexane. nih.govprepchem.com The water generated during the reaction is continuously removed to drive the reaction to completion. After neutralization of the acid catalyst and removal of the solvent, the product, this compound, can be purified by vacuum distillation. A similar procedure has been successfully used to synthesize 2-propyl-4,7-dimethyl-4,7-dihydro-1,3-dioxepin from hex-3-ene-2,5-diol and n-butanal, achieving a high yield. prepchem.com

Table 2: Reagents for the General Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Role |

| cis-2-Butene-1,4-diol | 88.11 | Diol precursor |

| Butyraldehyde (Butanal) | 72.11 | Aldehyde precursor |

| p-Toluenesulfonic acid | 172.20 | Acid catalyst nih.govprepchem.com |

| Toluene | 92.14 | Solvent |

Advanced Catalytic Syntheses of this compound

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer high efficiency and stereoselectivity. For the synthesis of dihydro-1,3-dioxepines, bimetallic catalytic systems have shown significant promise.

A notable example is the use of a rhodium(II)/samarium(III) relay catalytic system for the three-component tandem [4+3]-cycloaddition reaction. This method allows for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines from β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates. The reaction proceeds with high yields (up to 97%) and excellent enantioselectivity (up to 99% ee).

While this specific method has been applied to 4,5-dihydro-1,3-dioxepines, the principles of using advanced catalyst systems could potentially be adapted for the synthesis of this compound. For instance, a catalytic approach could involve the development of a catalyst that facilitates the direct cycloaddition of butyraldehyde with a C4 synthon equivalent to cis-2-butene-1,4-diol. Furthermore, late-stage functionalization through C-H activation, such as iridium-catalyzed borylation, represents another advanced strategy that could be used to introduce or modify substituents on a pre-formed dihydro-1,3-dioxepine ring, although this would be for derivatization rather than the primary ring formation.

Catalytic Three-Component Tandem [4+3]-Cycloaddition Approaches

The synthesis of the dihydro-1,3-dioxepine core structure can be efficiently achieved through a catalytic three-component tandem reaction. nih.gov This advanced approach involves a [4+3]-cycloaddition, a powerful method for constructing seven-membered rings. In this process, three simple starting materials are combined in a single step to assemble the complex heterocyclic product. nih.govrsc.org

The key components in this reaction are typically an aldehyde, an α-diazoacetate, and a β,γ-unsaturated α-ketoester. rsc.orgthieme-connect.com The reaction proceeds through the formation of a carbonyl ylide, generated in situ from the reaction between a rhodium(II) catalyst and the α-diazoacetate. thieme-connect.com This highly reactive intermediate then undergoes a [4+3]-cycloaddition with the β,γ-unsaturated α-ketoester, which acts as the four-atom component, to form the 4,5-dihydro-1,3-dioxepine ring system. rsc.org This tandem methodology is highly efficient, enabling the creation of densely functionalized dioxepine structures from simple precursors. nih.govrsc.org The use of butanal as the aldehyde component in this reaction would lead to the formation of derivatives with the desired 2-propyl substituent.

Application of Bimetallic Catalytic Systems in Dioxepine Synthesis

A significant advancement in the synthesis of dihydro-1,3-dioxepines is the use of a bimetallic catalytic system. nih.gov Specifically, a combined system utilizing a rhodium(II) salt and a chiral N,N'-dioxide-Samarium(III) complex has proven highly effective. nih.govrsc.org This dual catalytic approach is crucial for promoting the tandem sequence of carbonyl ylide formation followed by an asymmetric [4+3]-cycloaddition. rsc.orgthieme-connect.com

In this system, the two metal catalysts perform distinct and cooperative roles. The rhodium(II) salt, such as Rh₂(Piv)₄ (Rhodium(II) pivalate), is responsible for the initial formation of the carbonyl ylide from the diazoacetate. rsc.orgthieme-connect.com Subsequently, the chiral Samarium(III) complex, formed from Sm(OTf)₃ (Samarium(III) triflate) and a chiral N,N'-dioxide ligand, orchestrates the enantioselective [4+3]-cycloaddition step. nih.govrsc.org This bimetallic relay catalysis allows for high yields, often up to 97%, and excellent control over the product's stereochemistry. rsc.org

Table 1: Components of the Bimetallic Catalytic System

| Catalyst Component | Function |

|---|---|

| Rhodium(II) Salt (e.g., Rh₂(Piv)₄) | Catalyzes the formation of the carbonyl ylide from an α-diazoacetate. rsc.orgthieme-connect.com |

Stereoselective Synthesis of this compound Isomers

Achieving stereocontrol is a critical challenge in organic synthesis. For dihydro-1,3-dioxepines, a highly enantioselective synthesis has been developed using the aforementioned bimetallic Rh(II)/Sm(III) catalytic system. rsc.org The key to the stereoselectivity is the use of a specifically designed chiral N,N'-dioxide ligand in complex with the Samarium(III) metal center. nih.gov

This chiral catalyst directs the approach of the reacting partners in the [4+3]-cycloaddition step, resulting in the preferential formation of one enantiomer over the other. nih.gov This method has successfully produced a variety of chiral 4,5-dihydro-1,3-dioxepines with excellent enantiomeric excess (ee), often reaching up to 99%. rsc.org While the synthesis is demonstrated with a range of aldehydes, the use of butanal as a substrate allows for the formation of the corresponding 2-propyl substituted dioxepine with high enantiopurity. thieme-connect.com The resulting optically active dioxepines are valuable intermediates for the synthesis of other complex molecules, such as multi-substituted tetrahydrofurans. rsc.org

Table 2: Examples of Enantioselective Dioxepine Synthesis

| Aldehyde | α-Diazoacetate | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzaldehyde | Ethyl α-diazoacetate | 94% | 99% |

| Phenylacetaldehyde | Methyl α-diazoacetate | 88% | 85% |

Data derived from studies on the synthesis of various 4,5-dihydro-1,3-dioxepines using a Rh(II)/Sm(III) bimetallic catalyst. thieme-connect.com

Industrial Production Strategies for this compound

For larger-scale and industrial production of this compound, a common and straightforward strategy involves the acid-catalyzed acetalization reaction between an aldehyde and a diol. This method is generally more cost-effective and simpler to implement than complex catalytic cycloadditions.

The synthesis of this compound would involve the reaction of butanal (also known as n-butanal) with cis-2-butene-1,4-diol. prepchem.comprepchem.com The reaction is typically carried out in a suitable solvent like toluene or cyclohexane, which allows for the removal of water via a Dean-Stark apparatus as the reaction progresses. prepchem.comprepchem.com A strong acid catalyst, such as p-toluenesulfonic acid, is used to facilitate the condensation. prepchem.comprepchem.com The mixture is heated at reflux until the theoretical amount of water is collected, indicating the completion of the reaction. prepchem.com After cooling, the acid catalyst is neutralized with a base, and the product is purified by vacuum distillation to yield the target this compound. prepchem.comprepchem.com This approach is robust and has been used to produce analogous structures in high yields. prepchem.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₈H₁₄O₂ | 4469-34-5 |

| Butanal (n-butanal) | C₄H₈O | 123-72-8 |

| 2-Butene-1,4-diol | C₄H₈O₂ | 6117-80-2 |

| Toluene | C₇H₈ | 108-88-3 |

| p-Toluenesulfonic acid | C₇H₈O₃S | 104-15-4 |

| Rhodium(II) pivalate | C₂₀H₃₆O₈Rh₂ | 15952-68-8 |

| Samarium(III) triflate | C₃F₉O₉S₃Sm | 52093-27-3 |

| α-Diazoacetate | C₄H₆N₂O₂ | 623-73-4 (for ethyl ester) |

| β,γ-Unsaturated α-ketoester | Varies | Varies |

| Tetrahydrofuran | C₄H₈O | 109-99-9 |

| Hex-3-ene-2,5-diol | C₆H₁₂O₂ | 5440-97-1 |

| Cyclohexane | C₆H₁₂ | 110-82-7 |

| 2-Ethyl-butanal | C₆H₁₂O | 97-96-1 |

| 2-propyl-4,7-dimethyl-4,7-dihydro-1,3-dioxepin | C₁₀H₁₈O₂ | 67715-81-5 |

Chemical Reactivity and Mechanistic Investigations of 2 Propyl 4,7 Dihydro 1,3 Dioxepine

Ring-Opening Polymerization (ROP) Pathways of 2-Propyl-4,7-dihydro-1,3-dioxepine

The polymerization of cyclic acetals can be initiated by both cationic and radical initiators, leading to polymers with different backbone structures. The seven-membered ring of this compound possesses inherent ring strain that can be harnessed to drive polymerization.

Cationic ring-opening polymerization is a common method for polymerizing cyclic acetals. The polymerization proceeds through the formation of oxonium ion intermediates. Two primary mechanisms are generally considered: the Activated Monomer (AM) mechanism and the Active Chain End (ACE) mechanism. rsc.org The prevalence of one mechanism over the other is often influenced by factors such as the type of initiator, monomer concentration, and solvent polarity. rsc.org

In the Activated Monomer (AM) mechanism, the monomer is first activated by a proton or other cationic species. rsc.org This activated monomer then reacts with a neutral polymer chain end. This pathway is often favored under conditions where a protic initiator is used in the presence of a hydroxyl-containing compound, which acts as the propagating species. The AM mechanism can be advantageous in suppressing side reactions like cyclization, which are common in cationic polymerizations. rsc.org For this compound, the protonation would occur at one of the oxygen atoms, followed by nucleophilic attack from the hydroxyl end of a growing polymer chain.

The Active Chain End (ACE) mechanism involves the formation of a propagating polymer chain with a cationic active center, typically a tertiary oxonium ion, at the chain end. rsc.org This active chain end then reacts with a neutral monomer molecule, incorporating it into the polymer chain and regenerating the active center. The ACE mechanism is more susceptible to intramolecular and intermolecular chain transfer reactions, which can lead to the formation of cyclic oligomers and a broader molecular weight distribution. rsc.org

Protonic acids are effective catalysts for the CROP of cyclic ethers and acetals. mdpi.com Strong acids like trifluoromethanesulfonic acid or heteropolyacids can efficiently initiate polymerization by protonating the oxygen atom of the cyclic monomer, thereby generating the initial cationic species required for propagation. mdpi.comnih.gov The counter-ion from the acid plays a crucial role in the polymerization kinetics and the stability of the propagating species. The choice of catalyst can significantly impact the reaction rate and the structure of the resulting polymer. mdpi.com

Cationic copolymerization of cyclic acetals with other monomers, such as anhydrides and vinyl ethers, can lead to the formation of copolymers with tailored properties. In the case of copolymerization with anhydrides, the reaction can proceed via a ring-opening mechanism for both monomers, potentially leading to polyesters with incorporated acetal (B89532) units. The copolymerization of cyclic acetals with vinyl ethers under cationic conditions typically results in a random or alternating copolymer, depending on the reactivity ratios of the comonomers.

Radical ring-opening polymerization (rROP) offers an alternative route to synthesize polymers from cyclic monomers, particularly for those that can generate a stable radical intermediate upon ring opening. rsc.orgresearchgate.net This method is especially valuable for incorporating degradable linkages into otherwise stable polymer backbones. rsc.org For a molecule like this compound, the presence of the double bond in the ring is a key structural feature. However, the more extensively studied systems for rROP are cyclic ketene (B1206846) acetals (CKAs), which possess an exocyclic double bond. researchgate.netnih.gov A well-studied example of a seven-membered CKA is 2-methylene-1,3-dioxepane (B1205776) (MDO). researchgate.netcmu.edu

The generally accepted mechanism for the rROP of CKAs involves the addition of a radical initiator to the exocyclic double bond, forming a radical intermediate. This intermediate can then undergo β-scission of the acetal ring, leading to the formation of an ester linkage in the polymer backbone and a new radical that continues the propagation. chemrxiv.org The extent of ring opening versus simple vinyl addition polymerization depends on the stability of the ring-opened radical and the reaction conditions. nih.govchemrxiv.org For seven-membered rings like MDO, ring-opening is generally favored. researchgate.netchemrxiv.org

The table below summarizes the polymerization behavior of a related seven-membered cyclic ketene acetal, 2-methylene-1,3-dioxepane (MDO), which provides insight into the potential rROP of similar structures.

| Monomer | Comonomer | Polymerization Type | Key Findings |

| 2-Methylene-1,3-dioxepane (MDO) | Methyl Methacrylate (MMA) | Radical Ring-Opening Copolymerization | Reactivity ratios favor MMA incorporation; penultimate unit effects observed. cmu.edu |

| 2-Methylene-1,3-dioxepane (MDO) | Crotonic Acid Derivatives | Radical Ring-Opening Copolymerization | Incorporates degradable ester moieties into the polymer backbone. researchgate.net |

Radical Ring-Opening Polymerization (rROP) Mechanisms

Beta-Scission Pathways and Energetics

In the context of radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs), a class of compounds to which this compound belongs, the beta-scission of the acetal ring is a critical step. Following the initial radical addition to the double bond, the resulting radical intermediate can undergo fragmentation. This process, known as beta-scission, involves the cleavage of a carbon-oxygen bond beta to the radical center, leading to the opening of the dioxepine ring and the formation of a more stable ester linkage in the resulting polymer chain.

The energetics of this beta-scission pathway are a key determinant of the polymerization behavior. For a successful ring-opening polymerization, the activation energy for the beta-scission must be competitive with other potential reaction pathways, such as direct propagation of the vinyl group. Theoretical studies on related cyclic ketene acetals have provided insights into these energetics.

| Monomer Structure | Ring Size | Activation Enthalpy (kJ/mol) |

|---|---|---|

| Generic 7-membered CKA | 7 | < 40 |

The data in this table is based on computational studies of model cyclic ketene acetals and provides an expected range for the activation enthalpy of beta-scission in 7-membered rings like this compound.

Competition between Ring-Opening and Direct Vinyl Propagation

A significant aspect of the polymerization of cyclic ketene acetals is the competition between the desired ring-opening pathway and the direct addition of the radical to the double bond of another monomer molecule, known as direct vinyl propagation. chemrxiv.org This competition dictates the microstructure of the resulting polymer, determining the proportion of ester linkages (from ring-opening) versus acetal linkages (from vinyl propagation). chemrxiv.org

For many cyclic ketene acetals, this competition can lead to the formation of copolymers containing both types of linkages. chemrxiv.org The outcome of this competition is influenced by several factors, including the structure of the monomer, the reaction temperature, and the nature of the radical initiator. In the case of this compound, the seven-membered ring structure is generally expected to favor ring-opening due to the release of ring strain.

Activation Energy Analysis in rROP

Computational studies on model 7-membered cyclic ketene acetals have indicated that the activation enthalpy for the β-scission reaction is typically below 40 kJ/mol. chemrxiv.org This low barrier facilitates the ring-opening process, making it the dominant propagation pathway. chemrxiv.org In general, the activation energies for termination in radical polymerization are influenced by chain length and can range from 18 to 39 kJ/mol. mdpi.comresearchgate.net

Electrophilic Addition Reactions of this compound

The carbon-carbon double bond within the 4,7-dihydro-1,3-dioxepine (B1329520) ring is susceptible to electrophilic attack. These reactions proceed via the addition of an electrophile to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. The presence of the propyl group at the 2-position and the oxygen atoms in the ring can influence the regioselectivity and stereoselectivity of these additions.

Regioselectivity and Stereoselectivity in Addition Processes

Electrophilic addition to unsymmetrical alkenes is governed by the relative stability of the possible carbocation intermediates, as described by Markovnikov's rule. pressbooks.publibretexts.org In the case of this compound, the addition of an electrophile (E+) to the double bond can, in principle, lead to two different carbocation intermediates. The stability of these carbocations will determine the regioselectivity of the reaction.

The stereoselectivity of the addition (i.e., whether the addition occurs syn or anti across the double bond) is dependent on the reaction mechanism. For instance, reactions that proceed through a bridged intermediate, such as the addition of halogens, often result in anti-addition.

Formation and Reactivity of Allylic Carbocation Intermediates

The double bond in this compound is part of a system that can be considered analogous to a conjugated diene, where the oxygen atoms can influence the electronic properties of the double bond. Upon protonation or reaction with an electrophile, an allylic carbocation can be formed. pressbooks.publibretexts.org Allylic carbocations are stabilized by resonance, which delocalizes the positive charge over multiple atoms. pressbooks.publibretexts.orgleah4sci.com

This resonance stabilization has a significant impact on the reactivity of the intermediate. The subsequent attack by a nucleophile can occur at either of the carbon atoms bearing a partial positive charge, potentially leading to a mixture of products. pressbooks.publibretexts.org In the context of conjugated dienes, this leads to the formation of both 1,2- and 1,4-addition products. pressbooks.publibretexts.org For this compound, the analogous reactivity would involve the nucleophile attacking at different positions of the resonance-stabilized allylic cation. The stability of these allylic carbocations generally increases with substitution (primary < secondary < tertiary). leah4sci.com

Cycloaddition Reactions of this compound

The double bond in this compound can also participate in cycloaddition reactions, where it acts as a dienophile. A notable example is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. srce.hrwikipedia.orgsigmaaldrich.commasterorganicchemistry.com Studies on related 4,7-dihydro-1,3-dioxepine derivatives have shown their reactivity as dienophiles in Diels-Alder reactions. srce.hr For instance, 4,7-dihydro-5-nitro-1,3-dioxepins have been shown to be reactive dienophiles. srce.hr

[3+2] Cycloaddition Pathways and Copper(I) Catalysis

The reaction of this compound and its isomers with diazo compounds in the presence of a copper(I) catalyst is a key transformation that can lead to complex heterocyclic products. These reactions proceed through the formation of a highly reactive copper-carbene intermediate. The catalytic cycle is initiated by the in-situ reduction of a copper(II) source, such as Cu(acac)₂, to the active Cu(I) species. This Cu(I) catalyst then reacts with a diazo compound, like dimethyldiazomalonate (DMDM), to form the copper-carbene complex, with the extrusion of nitrogen gas (N₂) being the rate-determining step. nih.gov

Once formed, the copper-carbene species attacks the olefinic double bond of the dioxepine ring. Theoretical studies on the analogous compound, 2-methyl-4,5-dihydro-1,3-dioxepine, have shown that this interaction leads to the formation of furofuran products via a [3+2] cycloaddition. nih.gov This pathway is significant for the synthesis of pharmacologically relevant furofuran scaffolds, which are known to possess antitumor, antiviral, and antihypertensive properties. nih.gov The copper-catalyzed variant of this reaction is notable for its efficiency and control over the reaction pathway. mdpi.com

The mechanism of the [3+2] cycloaddition has been a subject of detailed computational investigation. For cycloadditions involving 1,3-dioxepine derivatives, the presence of the copper(I) catalyst has a decisive influence on the reaction pathway. nih.gov While cycloadditions can, in principle, proceed through either a concerted mechanism (where both new bonds form simultaneously) or a stepwise mechanism (involving a distinct intermediate), the copper-catalyzed reaction strongly favors a stepwise route. nih.govresearchgate.net

Computational studies using density functional theory (DFT) have demonstrated that the copper catalyst induces charge separation on the olefinic bond of the dioxepine. nih.gov This electronic perturbation makes a stepwise pathway, which proceeds through a charged intermediate, more energetically favorable than the concerted alternative. nih.gov The energy barrier for the stepwise [3+2] cycloaddition is significantly lower than that for a concerted path or for pathways involving a metallocyclobutane intermediate. nih.gov This preference for a stepwise mechanism is a common feature in many transition-metal-catalyzed cycloadditions, distinguishing them from purely thermal reactions that often follow concerted paths under the Woodward-Hoffmann rules. numberanalytics.com

In the context of copper(I)-catalyzed reactions with diazo compounds, the key reactive species is the copper-carbene complex. nih.govlibretexts.org The mechanism involves the direct attack of this carbene species on the π-system of the dioxepine's double bond. nih.gov This pathway is distinct from reactions that might involve the formation of a carbonyl ylide from the acetal portion of the dioxepine ring. The copper-carbene acts as the electrophilic component that reacts with the olefin. The regioselective attack of the copper-carbene on the dioxepine substrate is the critical step that determines the final product distribution. nih.gov The subsequent ring-closing step completes the formation of the new heterocyclic ring, yielding the [3+2] cycloaddition product.

Competing Cyclopropanation Reactions

A fascinating aspect of the reactivity of dihydro-1,3-dioxepine derivatives is the competition between [3+2] cycloaddition and cyclopropanation. The specific outcome of the reaction is dictated by the substitution pattern of the dioxepine ring, particularly the position of the double bond. nih.gov

While the 4,5-dihydro-1,3-dioxepine isomer yields the [3+2] cycloaddition product, the This compound isomer is predicted to favor a different pathway. Under identical copper(I)-catalyzed reaction conditions with a diazo compound, the 4,7-dihydro isomer preferentially undergoes cyclopropanation. nih.gov In this reaction, the copper-carbene adds across the double bond to form a cyclopropane (B1198618) ring fused to the dioxepine core. This results in the formation of a bicyclic product containing a cyclopropane ring, rather than the furofuran structure obtained from the [3+2] cycloaddition. nih.gov This dramatic shift in reaction outcome highlights the subtle electronic and steric factors that control the reactivity of these cyclic olefins. The formation of cyclopropane-fused rings is a valuable transformation in organic synthesis, as these structural motifs are present in numerous bioactive natural products. youtube.com

| Dioxepine Isomer | Primary Reaction Pathway | Major Product Type | Mechanistic Rationale nih.gov |

|---|---|---|---|

| 4,5-Dihydro-1,3-dioxepine | [3+2] Cycloaddition | Furofuran | Favorable stepwise mechanism leading to a five-membered ring. |

| 4,7-Dihydro-1,3-dioxepine | Cyclopropanation | Cyclopropane | Geometrical and electronic properties of the olefin favor addition across the double bond to form a three-membered ring. |

Oxidative Transformations and Hydroformylation of this compound

Beyond cycloaddition reactions, the double bond in this compound provides a handle for various functionalization reactions, including oxidation and hydroformylation.

The oxidation of this compound can be initiated by free-radical initiators such as azobisisobutyronitrile (AIBN). rsc.org AIBN is a common thermal initiator that, upon heating (typically around 65-72°C), decomposes to release nitrogen gas and form two cyanopropyl radicals. rsc.orgmatthey.com These radicals can initiate a chain reaction in the presence of molecular oxygen and the dioxepine substrate.

The radical chain process would involve the abstraction of a hydrogen atom from the dioxepine molecule. The most likely sites for hydrogen abstraction are the allylic positions (C4 and C7) and the carbon adjacent to the two ether oxygens (C2), as radicals at these positions are resonance-stabilized or stabilized by the adjacent oxygen atoms. The resulting substrate radical can then react with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can, in turn, abstract a hydrogen atom from another dioxepine molecule, propagating the chain and forming a hydroperoxide product. Further reactions of these intermediates can lead to a variety of oxidized derivatives, including epoxides, ketones, and ring-opened products, depending on the specific reaction conditions.

Hydroformylation, also known as the oxo process, is a powerful industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. mdpi.com This reaction is typically catalyzed by transition metal complexes, most commonly rhodium. The olefinic bond in this compound is a suitable substrate for hydroformylation.

The generally accepted mechanism for rhodium-catalyzed hydroformylation begins with a 16-electron rhodium-hydride complex. mdpi.com The olefin (the dioxepine) coordinates to the rhodium center, followed by migratory insertion of the olefin into the rhodium-hydride bond to form a rhodium-alkyl intermediate. Subsequent coordination of carbon monoxide (CO) and another migratory insertion step yields a rhodium-acyl complex. Finally, hydrogenolysis of this complex releases the aldehyde product and regenerates the active rhodium-hydride catalyst, thus completing the catalytic cycle. mdpi.com

Applying this reaction to this compound would result in the formation of functionalized dioxepane aldehydes. Depending on whether the formyl group adds to the C5 or C6 position, two isomeric products can be formed. The ratio of these linear versus branched aldehydes is highly dependent on the steric and electronic properties of the ligands on the rhodium catalyst. nih.gov

| Product Name | Structure (Schematic) | Description |

|---|---|---|

| 2-Propyl-1,3-dioxepane-5-carbaldehyde | Dioxepane ring with a -CHO group at C5 | "Linear" isomer resulting from formyl group addition to C5. |

| 6-(hydroxymethyl)-2-propyl-1,3-dioxepane or isomeric aldehyde | Dioxepane ring with a -CHO group at C6 | "Branched" isomer resulting from formyl group addition to C6. |

Applications and Advanced Materials Science of 2 Propyl 4,7 Dihydro 1,3 Dioxepine

Utilization in Complex Organic Molecule Synthesis

The specific functionalities within 2-Propyl-4,7-dihydro-1,3-dioxepine make it an important intermediate for synthesizing intricate organic structures, ranging from pharmaceuticals to fragrances.

This compound is primarily utilized as an intermediate in the synthesis of various biologically active organic compounds. google.com Its structure is particularly well-suited for constructing complex molecular frameworks found in medicinal chemistry. The dioxepine ring effectively functions as a protected version of cis-2-butene-1,4-diol (B44940), a crucial four-carbon building block. google.com This protection strategy is vital in multi-step syntheses where the diol's reactive hydroxyl groups could interfere with other desired chemical transformations.

A notable application of this compound is its role as a key intermediate in the industrial production of Vitamin B6 (pyridoxine) and its derivatives. google.comnih.gov The synthesis of the vitamin's pyridine (B92270) core often involves a Diels-Alder reaction, a powerful ring-forming reaction in organic chemistry. google.comwikipedia.org In this process, the 4,7-dihydro-1,3-dioxepine (B1329520) derivative acts as the dienophile (the alkene component), reacting with a substituted oxazole. google.com The use of this specific dioxepine derivative allows for precise control over the construction of the final pyridine structure, which is later converted into pyridoxine. google.com

Table 1: Role in Vitamin B6 Synthesis

| Step | Function of this compound | Reaction Type | Subsequent Steps |

|---|---|---|---|

| 1 | Acts as a protected form of cis-2-butene-1,4-diol. | Diels-Alder Cycloaddition | Rearrangement of the adduct. |

The 4,7-dihydro-1,3-dioxepine structural motif is of significant interest in the field of fragrance chemistry. While this compound itself is primarily an intermediate, various derivatives of the core ring system are valued for their unique olfactory properties. These compounds can be blended with other aromatic oils to create novel and interesting fragrance compositions for use in fine perfumery as well as for scenting cosmetics, soaps, and detergents. Furthermore, these dioxepines can serve as precursors for other valuable fragrance compounds through subsequent reactions like hydroformylation.

Beyond its role as a precursor, this compound functions as a strategic reagent, particularly as a protecting group for a cis-alkene diol. In a complex synthesis, it is often necessary to mask reactive functional groups to prevent them from participating in a reaction. The dioxepine structure serves this purpose by protecting the 1,4-diol functionality of cis-2-butene-1,4-diol. google.com This allows chemists to perform reactions on other parts of a molecule. A key example is its use in the Diels-Alder reaction, where the double bond of the dioxepine ring readily participates in [4+2] cycloadditions to form six-membered rings, a foundational transformation in the synthesis of natural products and other complex targets. google.comwikipedia.orgsigmaaldrich.com

Applications in Polymer Science and Materials Engineering

The reactivity of the double bond in this compound also lends itself to applications in polymer chemistry, specifically in the creation of advanced, functional materials.

This compound is a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). wikipedia.org ROMP is a powerful polymerization technique driven by the relief of ring strain in cyclic olefins, catalyzed by transition metal complexes, typically containing ruthenium or tungsten. wikipedia.org The double bond within the seven-membered ring of the dioxepine allows it to undergo this chain-growth polymerization.

The resulting polymer is a polyacetal, characterized by the repeating O-C-O acetal (B89532) linkage in its backbone. A significant feature of polyacetals is their susceptibility to degradation under acidic conditions through hydrolysis. This property makes polymers derived from this compound potentially useful as degradable materials for applications where transient material performance is desired.

Table 2: Polymerization and Properties

| Polymerization Method | Monomer | Key Structural Feature of Polymer | Potential Application |

|---|

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| cis-2-butene-1,4-diol |

| Vitamin B6 (Pyridoxine) |

| 4-methyl-5-alkoxy-oxazole |

Development of Novel Materials for Drug Delivery Systems

A thorough search of scientific literature and patent databases did not yield any specific research findings or documented applications of this compound in the development of novel materials for drug delivery systems. The inherent challenges in drug delivery, such as improving the bioavailability of poorly water-soluble active pharmaceutical ingredients, are often addressed by polymers like poly(2-oxazoline)s and polyglycerols, which enhance solubility and circulation time. nih.govnih.gov However, there is no evidence to suggest that this compound has been investigated or utilized for these purposes.

Component in Liquid Crystal Monomers and Polymers

There is no available information in the scientific literature or patent databases to suggest that this compound is used as a component in liquid crystal monomers or polymers.

Applications in Advanced Coating Materials

No specific applications or research findings regarding the use of this compound in advanced coating materials were found in the public domain.

Contribution to Electrochromic Polymer Systems (related derivatives)

A comprehensive search did not reveal any information on the contribution of this compound or its related derivatives to electrochromic polymer systems.

Specific Synthetic Targets and Their Significance

Role in the Industrial Synthesis of Vitamin B6

The primary and well-documented application of this compound is as a key intermediate in the industrial synthesis of Vitamin B6 (pyridoxine). google.comwipo.int This synthetic route leverages a Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.

In this context, a substituted 4,7-dihydro-1,3-dioxepine, such as this compound, acts as the dienophile. It reacts with a substituted oxazole, for instance, 4-methyl-5-alkoxy-oxazole, which serves as the diene. google.comgoogle.com This condensation reaction forms a bicyclic adduct. google.com Subsequent in-situ treatment of this adduct leads to the formation of a pyridine ring structure, which is the core of the Vitamin B6 molecule. google.com The final step involves hydrolysis to yield pyridoxine. wipo.intgoogle.com

This method is significant as it provides an efficient pathway to a vital vitamin. Vitamin B6, in its coenzymatic form pyridoxal (B1214274) phosphate, is crucial for a vast number of metabolic reactions in the human body. nih.gov

Below is a data table summarizing the key components in the synthesis of Vitamin B6 involving dioxepine derivatives.

| Role in Synthesis | Reactant | Chemical Class | Significance |

| Dienophile | This compound | Substituted Dioxepine | Provides the necessary carbon framework for the pyridine ring formation. |

| Diene | 4-Methyl-5-alkoxy-oxazole | Substituted Oxazole | Reacts with the dienophile in a Diels-Alder reaction to form the initial bicyclic adduct. google.comgoogle.com |

| Catalyst | Alkaline Reagents | Base | Facilitates the Diels-Alder reaction. google.com |

| Product | Vitamin B6 (Pyridoxine) | Pyridine Derivative | An essential nutrient with numerous biological functions. nih.gov |

Exploration in Neuroscience-Related Pharmaceutical Development

There are no available research findings or patents that indicate the exploration or use of this compound in the development of pharmaceuticals related to neuroscience.

Structure Reactivity and Structure Function Relationships in 2 Propyl 4,7 Dihydro 1,3 Dioxepine Chemistry

Influence of Substituents on Chemical Transformation Pathways in 2-Propyl-4,7-dihydro-1,3-dioxepine Chemistry

Steric Effects of the Propyl Group on Ring-Opening Polymerization Efficiency

The steric hindrance presented by the propyl group at the C-2 position of the this compound ring is a significant factor in its ring-opening polymerization (ROP). The polymerization of cyclic acetals is driven by the inherent strain of the seven-membered ring. However, the efficiency and mechanism of this polymerization can be influenced by the size of substituents on the acetal (B89532) carbon.

In polymerization processes, the bulkiness of the C-2 substituent can impact the approach of the initiator and the propagating chain end to the monomer. A larger substituent like the propyl group can sterically hinder this approach, potentially lowering the rate of polymerization compared to analogous dioxepines with smaller C-2 substituents (e.g., methyl or hydrogen). This steric effect is a key consideration in controlling the polymerization kinetics. In studies of similar polymerization reactions, it has been observed that an increase in the steric hindrance of alkyl groups on a metal catalyst can lead to longer bond distances in the transition state, affecting reaction rates. mdpi.com

Furthermore, radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals, a related class of compounds, presents a competition between the desired ring-opening pathway and an undesired direct vinyl propagation which leads to polyacetal formation. chemrxiv.org The steric environment around the acetal, influenced by the propyl group, could play a role in directing the reaction towards one pathway over the other, thereby affecting the chemical structure of the resulting polymer, which could be a polyester or a copolymer of ester and acetal units. chemrxiv.orgresearchgate.net

Electronic Effects of Substituents on Reactivity Profiles

The reactivity of this compound is primarily dictated by the acetal functional group and the double bond within the ring. The electronic nature of substituents on the dioxepine ring can significantly modulate the reactivity of these sites. The propyl group at the C-2 position is an alkyl group, which is generally considered to be electron-donating through an inductive effect.

This electron-donating nature of the propyl group influences the stability of intermediates formed during key reactions. For instance, the acid-catalyzed hydrolysis of the acetal proceeds through a resonance-stabilized carboxonium ion intermediate. researchgate.net An electron-donating group like propyl at C-2 stabilizes this positively charged intermediate, thereby influencing the rate of hydrolysis. Systematic studies on acetal hydrolysis have shown that electron-donating substituents accelerate the degradation kinetics. researchgate.net A Hammett correlation study on benzylidene acetals revealed a strong, developing positive charge in the transition state, indicating that electron-donating groups would stabilize this state and increase the reaction rate. researchgate.net

Conversely, attaching an electron-withdrawing group to the dioxepine ring would be expected to destabilize the carboxonium ion intermediate, thus slowing down the rate of hydrolysis. This principle allows for the fine-tuning of the stability and degradation kinetics of materials derived from these monomers.

Impact of C-2 Substituents on Dioxepine Ring Conformation and Reaction Selectivity

The seven-membered dioxepine ring is conformationally flexible, and the identity of the substituent at the C-2 position plays a crucial role in determining the ring's preferred conformation. This conformational preference, in turn, can dictate the selectivity of reactions. For substituted seven-membered rings like 1,3-dioxepanes, the ring can adopt various conformations, such as a twist-chair form. researchgate.net

Correlation between Molecular Structure and Material Properties in Polyacetals

The molecular structure of the this compound monomer is directly correlated with the material properties of the resulting polyacetals. The size of the alkyl substituent at the C-2 position has been shown to influence key physical characteristics of polymers derived from alternating ring-opening metathesis polymerization.

Specifically, for polymers with heteroatom-containing backbones like polyacetals, there is an inverse relationship between the size of the C-2 substituent and the glass transition temperature (Tg). As the size of the R group (in this case, propyl) decreases, the Tg of the resulting polymer also tends to decrease. Conversely, properties related to the viscoelastic behavior of the material are also affected; the crossover frequency, a measure of the transition from elastic to viscous behavior, decreases as the size of the C-2 substituent increases.

The rate of hydrolytic degradation of these polyacetals is also dependent on the C-2 substituent. The steric and electronic effects of the propyl group influence the accessibility of the acetal linkage to water and the stability of the intermediates formed during hydrolysis, thereby controlling the degradation profile of the polymer.

| C-2 Substituent | Relative Size | Effect on Glass Transition Temp. (Tg) | Effect on Hydrolysis Rate |

|---|---|---|---|

| Methyl | Small | Lower Tg | Faster |

| Ethyl | Medium | Intermediate Tg | Intermediate |

| Propyl | Larger | Higher Tg | Slower |

| tert-Butyl | Bulkiest | Highest Tg | Slowest |

Structural Determinants of Biological and Pharmaceutical Activities

Structure-Activity Relationships in Antimicrobial Applications of Dioxepine Derivatives

While research specifically detailing the antimicrobial properties of this compound is not extensively documented, the principles of structure-activity relationships (SAR) from studies on other heterocyclic compounds can provide a framework for designing and evaluating potential dioxepine-based antimicrobial agents. Dioxepine scaffolds, such as dibenzo[b,f]oxepine derivatives, have been investigated for a range of biological activities. mdpi.com

For a compound to have antimicrobial activity, its structure must allow it to interact with and disrupt essential bacterial processes. Key structural features that often govern antimicrobial efficacy include hydrophobicity, charge, and the presence of specific functional groups capable of hydrogen bonding or other interactions with biological targets. frontiersin.org

In the context of dioxepine derivatives, SAR studies would likely focus on modifications at various positions of the molecule:

The C-2 Substituent: The length and branching of the alkyl chain at the C-2 position (e.g., the propyl group) would modulate the compound's lipophilicity. Increased lipophilicity can enhance membrane permeability, but excessive hydrophobicity can lead to non-specific toxicity. mdpi.com

The Dioxepine Ring: Introducing polar functional groups (e.g., hydroxyl, amino) onto the carbon backbone of the dioxepine ring could enhance interactions with bacterial targets and improve aqueous solubility.

The Double Bond: The double bond at the C5-C6 position offers a site for further functionalization, allowing for the introduction of various pharmacophores that could confer antimicrobial activity.

A hypothetical SAR study might explore how systematically varying these structural elements impacts the minimum inhibitory concentration (MIC) against a panel of bacteria.

| Structural Modification | Hypothesized Effect on Antimicrobial Activity | Rationale |

|---|---|---|

| Increase C-2 alkyl chain length | Initial increase, then decrease in activity | Optimizes lipophilicity for membrane interaction; excessive length may reduce solubility or cause non-specific toxicity. mdpi.com |

| Introduce hydroxyl groups on the ring | May increase or decrease activity | Enhances hydrogen bonding potential with target enzymes but may decrease membrane permeability. |

| Introduce cationic groups (e.g., amino) | Likely increase in activity | Promotes interaction with negatively charged bacterial membranes. |

| Epoxidation of the double bond | Potential for new activity | Creates a reactive epoxide that could alkylate bacterial nucleophiles. |

Structural Basis for Anti-inflammatory Effects of Dioxepine Derivatives

The potential for this compound derivatives to exhibit anti-inflammatory effects can be inferred from the activities of compounds incorporating a seven-membered oxepine ring. A notable example is doxepin, a tricyclic antidepressant with a dibenz[b,e]oxepine core, which has demonstrated anti-inflammatory properties. nih.gov The structural features of such molecules provide insights into the possible mechanisms by which a simpler dioxepine derivative might interact with biological targets involved in inflammation.

For a molecule like this compound, the key structural elements that could contribute to anti-inflammatory activity include:

The Dioxepine Ring: The conformation of this seven-membered ring would influence how the molecule fits into the binding sites of target proteins. Its flexibility is a key determinant of its interaction capabilities.

Oxygen Atoms: The two oxygen atoms in the dioxepine ring can act as hydrogen bond acceptors, a critical feature for anchoring the molecule within a biological target's binding site.

The anti-inflammatory activity of various heterocyclic compounds is often associated with their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators. The structural characteristics of this compound would determine its potential to bind to the active sites of these enzymes.

| Compound Class | Key Structural Feature | Observed Anti-inflammatory Mechanism (Example) |

|---|---|---|

| Dibenz[b,e]oxepines (e.g., Doxepin) | Tricyclic system with an oxepine ring | Suppression of inflammatory cytokines via the PI3K/Akt pathway nih.gov |

| Thiourea derivatives of Naproxen | Thiourea moiety and aromatic rings | Potent inhibition of 5-LOX mdpi.com |

| 1,3-Oxazine Derivatives | Oxazine ring | General anti-inflammatory activity reported |

Ligand-Receptor Interactions and Dopamine Receptor Antagonism

The dopamine receptors, particularly the D2-like family (D2, D3, and D4), are significant targets for antipsychotic drugs. nih.gov The antagonism of these receptors is a key mechanism of action for many neuroleptic agents. The potential for a this compound derivative to act as a dopamine receptor antagonist would be dictated by its ability to bind to these receptors with sufficient affinity and prevent the binding of the endogenous ligand, dopamine.

Insights into the structural requirements for dopamine receptor antagonism can be drawn from compounds that contain an oxepine ring. For example, cularine alkaloids, which possess a tetracyclic skeleton that includes a seven-membered oxepine system, have shown affinity for dopamine receptors. The spatial arrangement of aromatic rings and heteroatoms in these molecules is crucial for their interaction with the receptor binding pocket.

For a molecule to effectively antagonize dopamine receptors, it typically needs to possess:

A Basic Nitrogen Atom: This is a common feature in many dopamine receptor ligands, as it can form an ionic bond with an acidic residue (like aspartic acid) in the receptor's transmembrane domain. This compound itself lacks a basic nitrogen, which may limit its potential as a potent dopamine receptor antagonist without further modification.

Aromatic Moieties: These are important for establishing hydrophobic and van der Waals interactions within the receptor. The absence of aromatic rings in this compound is a significant structural difference compared to many known dopamine antagonists.

Specific Stereochemistry: The three-dimensional shape of the ligand is critical for a precise fit into the receptor's binding site.

The interaction between a ligand and a dopamine receptor is a complex interplay of various non-covalent forces. The D2 receptor, for instance, has a binding pocket that accommodates ligands with specific structural features. Key interactions often involve hydrogen bonds with serine residues and hydrophobic interactions with aromatic residues within the transmembrane helices.

| Compound Class | Key Structural Feature | Receptor Affinity (Example) |

|---|---|---|

| Cularine Alkaloids | Tetracyclic system with an oxepine ring | Affinity for D1-like and D2-like receptors |

| Typical Antipsychotics (e.g., Haloperidol) | Butyrophenone structure | High affinity for D2 receptors |

| Atypical Antipsychotics (e.g., Risperidone) | Benzisoxazole derivative | High affinity for D2 and 5-HT2A receptors |

Future Directions and Emerging Research Avenues for 2 Propyl 4,7 Dihydro 1,3 Dioxepine

Development of Novel Catalytic Systems for Enhanced Synthesis and Transformation

The synthesis and subsequent chemical transformation of 2-Propyl-4,7-dihydro-1,3-dioxepine are pivotal areas for advancement, with a focus on developing more efficient and selective catalytic systems. Current research highlights a move towards sophisticated catalytic strategies that offer superior control over the molecular architecture.

One promising frontier is the use of bimetallic relay catalysis. A recently developed system employing a combination of a Rhodium(II) salt and a chiral N,N'-dioxide–Samarium(III) complex has proven effective for the asymmetric synthesis of related dihydro-1,3-dioxepines. nih.gov This system facilitates a tandem carbonyl ylide formation and a [4+3]-cycloaddition reaction, yielding chiral and functionally dense dioxepine structures with high efficiency and stereoselectivity. nih.gov The application of such advanced, cooperative catalytic systems to the synthesis of the 2-propyl variant could unlock new levels of precision and yield.

Traditional methods often involve the acid-catalyzed condensation of cis-2-butene-1,4-diol (B44940) with an appropriate aldehyde, in this case, butyraldehyde (B50154). google.com While effective, future research is aimed at replacing conventional acid catalysts with more benign and recyclable alternatives to improve the environmental profile and simplify purification processes.

Comparison of Catalytic Synthesis Methods for Dioxepine Scaffolds

| Catalytic System | Reaction Type | Key Reactants | Primary Advantages | Reference |

|---|---|---|---|---|

| Rh(II) / Sm(III) Relay System | Asymmetric [4+3]-Cycloaddition | β,γ-unsaturated α-ketoesters, aldehydes, α-diazoacetates | High enantioselectivity and diastereoselectivity; builds molecular complexity efficiently. | nih.gov |

| Acid Catalyst (e.g., p-Toluenesulfonic acid) | Condensation / Acetal (B89532) Formation | cis-2-Butene-1,4-diol, Butyraldehyde | Direct, well-established method for forming the core dioxepine structure. | google.com |

Exploration of Uncharted Reaction Pathways and Synthetic Utility

The this compound molecule serves as a valuable intermediate in organic synthesis, and future research will undoubtedly uncover new reaction pathways and expand its synthetic applications. The contained carbon-carbon double bond and the acetal functionality are prime sites for chemical modification.

The dihydro-1,3-dioxepine ring is recognized as an important building block for constructing other complex molecules. For instance, these structures are key intermediates in the synthesis of γ-butyrolactone derivatives and 2-arylpropionic acids. nih.gov The 2-propyl derivative specifically is used as a primary intermediate in the production of Vitamin B6. tnjchem.com Exploring its reactivity in cycloaddition, ring-opening, and polymerization reactions could lead to novel molecular frameworks. Further investigation into its role in tandem reactions, where multiple bonds are formed in a single operation, could streamline the synthesis of complex targets. nih.gov

Established and Potential Synthetic Applications

| Starting Material | Reaction Type | Product Class / Specific Molecule | Significance | Reference |

|---|---|---|---|---|

| This compound | Intermediate Formation | Vitamin B6 | Essential nutrient production. | tnjchem.com |

| Dihydro-1,3-dioxepine Scaffold | Intermediate Transformation | γ-Butyrolactone Derivatives | Important motifs in natural products and pharmaceuticals. | nih.gov |

| Dihydro-1,3-dioxepine Scaffold | Intermediate Transformation | Substituted Tetrahydrofurans | Common structural units in bioactive compounds. | nih.gov |

Rational Design of Advanced Materials with Tailored Properties

The structural features of this compound make it a candidate for the development of advanced materials. The potential for this compound to act as a monomer or a component in polymerization reactions opens avenues for creating new polymers and coatings. tnjchem.com

Future research could focus on ring-opening polymerization (ROP) of the dioxepine ring to create novel polyesters or polyethers. The properties of these polymers, such as thermal stability, biodegradability, and mechanical strength, could be fine-tuned by copolymerizing the 2-propyl variant with other cyclic monomers. Furthermore, the compound is noted for its use as a component in liquid crystal monomers and polymers, suggesting a role in the development of new display technologies or smart materials that respond to external stimuli. tnjchem.com The rational design of these materials involves correlating the specific 2-propyl substitution pattern with desired macroscopic properties.

Innovations in Biological and Medicinal Chemistry Utilizing the Dioxepine Scaffold

In medicinal chemistry, the concept of a "molecular scaffold" refers to a core structure that can be systematically modified to create a library of compounds with diverse biological activities. nih.govnih.gov The dihydro-1,3-dioxepine ring system represents such a scaffold, and this compound is a valuable starting point for drug discovery programs.

The compound is already known to be used in the synthesis of biologically active organic molecules. tnjchem.com The broader dioxepine scaffold has been explored for various therapeutic targets. For example, related benzodioxine structures have been investigated as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy. nih.gov By using the this compound core, medicinal chemists can design and synthesize novel derivatives and screen them for a wide range of biological activities, including anticancer, antibacterial, or antiviral properties. nih.govrsc.org The propyl group can be strategically modified to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes to minimize environmental impact. jocpr.commdpi.com Future research on this compound will prioritize the integration of sustainable practices.

Key areas for innovation include:

Greener Solvents : Shifting from traditional volatile organic compounds to safer alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.com

Catalyst Improvement : Developing highly efficient, non-toxic, and recyclable catalysts. The use of solid acid catalysts or biocatalysts (enzymes) could replace hazardous reagents and simplify product purification. mdpi.comijpsjournal.com

Energy Efficiency : Employing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comrasayanjournal.co.in

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. jocpr.com

An example of a greener approach is the acid-catalyzed condensation using citric acid, a biodegradable and non-toxic catalyst, which aligns well with green chemistry principles. Research into biocatalytic routes, perhaps using lipase (B570770) enzymes for the formation of the acetal, could offer an even more sustainable pathway under mild reaction conditions. ijpsjournal.com

Green Chemistry Considerations for Synthesis

| Principle | Traditional Approach | Potential Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Catalysis | Homogeneous mineral acids | Solid acid catalysts, enzymes (biocatalysis), or biodegradable acids like citric acid. | Reduced toxicity, easier separation, recyclability. | mdpi.comijpsjournal.com |

| Solvents | Volatile organic compounds (e.g., Toluene) | Solvent-free conditions, water, or supercritical CO₂. | Reduced pollution and health hazards. | jocpr.com |

| Energy | Conventional heating (reflux) | Microwave-assisted or ultrasonic synthesis. | Shorter reaction times, lower energy use. | mdpi.comrasayanjournal.co.in |

Q & A

Q. What role does Green Chemistry play in improving the sustainability of dioxepine synthesis?

- Methodological Answer : Apply the 12 Principles of Green Chemistry (e.g., atom economy, safer solvents). Compare E-factors and process mass intensity (PMI) across routes. Explore biocatalysis (e.g., lipases) for milder conditions and renewable feedstocks .

Innovative Methodologies

Q. Can CRISPR-Cas9 or other gene-editing tools elucidate the compound’s metabolic pathways in biological systems?

- Methodological Answer : Use gene knockout models (e.g., CYP450 isoforms) in hepatocyte cultures to identify metabolic enzymes. Pair with LC-HRMS to track metabolite formation. Validate via isotopic labeling (¹⁴C or ²H) .

Q. How can digital trace data enhance reproducibility in collaborative dioxepine research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.